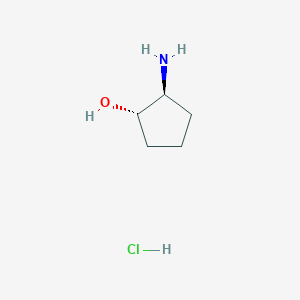
3-メチル-2-ブタンチオール
概要
説明
3-Methyl-2-butanethiol is an organic compound with the molecular formula C5H12S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its strong, unpleasant odor, often described as skunk-like. It is used in various applications, including as a flavoring agent and in scientific research.
科学的研究の応用
3-Methyl-2-butanethiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for gas chromatography.
Medicine: Thiols are studied for their antioxidant properties and potential therapeutic applications in treating oxidative stress-related diseases.
作用機序
Target of Action
3-Methyl-2-butanethiol is a type of thiol, a class of organic compounds that contain a sulfur-hydrogen (–SH) functional group . The primary targets of thiols are typically other sulfur-containing compounds, particularly disulfides .
Mode of Action
Thiols, including 3-Methyl-2-butanethiol, can undergo reactions with disulfides to form new disulfide bonds . This reaction is a type of redox reaction, where the thiol is oxidized and the disulfide is reduced .
Biochemical Pathways
The reaction of thiols with disulfides is a key step in many biochemical pathways. For example, in the formation of disulfide bonds in proteins, a process crucial for protein structure and function .
Pharmacokinetics
Factors such as its lipophilicity, molecular weight, and the presence of functional groups will influence these processes .
Result of Action
The reaction of 3-Methyl-2-butanethiol with disulfides can result in changes to the structure and function of proteins. This can have wide-ranging effects at the molecular and cellular level, depending on the specific proteins and pathways involved .
Action Environment
The action of 3-Methyl-2-butanethiol can be influenced by various environmental factors. For example, the presence of other reactive species, pH, and temperature can all affect the rate and extent of its reactions . Additionally, the compound should be handled in a well-ventilated place, away from heat, hot surfaces, sparks, open flames, and other ignition sources .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butanethiol can be synthesized through several methods. One common approach involves the reaction of isoamyl chloride with potassium sulfhydrate. Another method includes the preparation from diisopentyl-disulfide and sodium metal in liquid ammonia .
Industrial Production Methods: In industrial settings, thiols like 3-Methyl-2-butanethiol are often prepared from alkyl halides by nucleophilic substitution reactions. The hydrosulfide anion (HS-) is used as the nucleophile to displace the halide ion, forming the thiol. Thiourea can also be used as a nucleophile, which reacts with alkyl halides to form an intermediate alkyl isothiourea salt that is subsequently hydrolyzed to yield the thiol .
化学反応の分析
Types of Reactions: 3-Methyl-2-butanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a molecule.
Common Reagents and Conditions:
Oxidation: Bromine (Br2), iodine (I2)
Reduction: Zinc, acid
Substitution: Hydrosulfide anion (HS-), thiourea
Major Products:
Oxidation: 3-Methyl-2-butanedisulfide
Reduction: 3-Methyl-2-butanethiol (from disulfide)
Substitution: Alkyl thiols
類似化合物との比較
Ethanethiol: Another simple thiol with a strong odor, used as an odorant in natural gas.
2-Butene-1-thiol: Known for its role in skunk scent, similar to 3-Methyl-2-butanethiol.
3-Methyl-1-butanethiol: Another thiol with a strong odor, also found in skunk scent.
Uniqueness: 3-Methyl-2-butanethiol is unique due to its specific structure and the resulting odor profile. Its applications in flavoring and as an odorant in natural gas highlight its distinct properties compared to other thiols.
特性
IUPAC Name |
3-methylbutane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-4(2)5(3)6/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLXFRNPNMTTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862826 | |
| Record name | 2-Butanethiol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with repulsive, mercaptan-like odour | |
| Record name | 3-Methyl-2-butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
117.00 to 118.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methyl-2-butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, miscible with alcohol and ether | |
| Record name | 3-Methyl-2-butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.835-0.841 | |
| Record name | 3-Methyl-2-butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2084-18-6 | |
| Record name | 3-Methyl-2-butanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2084-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-butanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002084186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanethiol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanethiol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutane-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-BUTANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3PR84J0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-2-butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The first paper discusses analyzing heat capacity data to understand methyl group rotation. How could this type of analysis be applied to understanding the conformational behavior of 3-methyl-2-butanethiol?
A1: Similar to the analysis of methylpyridines [], studying the heat capacity of 3-methyl-2-butanethiol at varying temperatures could reveal information about its conformational dynamics. By analyzing changes in heat capacity, researchers can identify potential energy barriers associated with different conformations arising from rotations around the C-C and C-S bonds. This data can be used to determine the relative stability of different conformers and their populations at various temperatures.
Q2: The second paper focuses on the conformational behavior and vibrational spectra of 3-methyl-2-butanethiol. What kind of information can vibrational spectroscopy techniques provide about the structure of this molecule?
A2: Vibrational spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, are powerful tools for investigating molecular structure. These techniques provide information about the vibrational frequencies of specific bonds and functional groups within a molecule []. By analyzing the vibrational spectra of 3-methyl-2-butanethiol, researchers can identify characteristic peaks corresponding to different conformations and gain insights into the molecule's preferred geometries.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B150875.png)







![1-[3-[(6-acetyl-5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone](/img/structure/B150891.png)


![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
